molecular formula C8H12O3 B1321989 Ethyl 3-cyclopropyl-2-oxopropanoate CAS No. 64025-67-8

Ethyl 3-cyclopropyl-2-oxopropanoate

Cat. No.: B1321989
CAS No.: 64025-67-8
M. Wt: 156.18 g/mol
InChI Key: NEEXXQDCFONWJB-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopropyl-2-oxopropanoate is an organic compound with the molecular formula C8H12O3. It is a derivative of propanoic acid and features a cyclopropyl group attached to the second carbon of the oxopropanoate chain. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyclopropyl-2-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cyclopropyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclopropyl-2-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-cyclopropyl-2-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-cyclopropyl-2-oxopropanoate involves its interaction with various molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting the reactivity and binding affinity of the compound. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-cyclopropyl-3-oxopropanoate
  • Ethyl 2-oxopropanoate
  • Cyclopropylacetic acid

Uniqueness

Ethyl 3-cyclopropyl-2-oxopropanoate is unique due to the presence of both a cyclopropyl group and an oxo group in its structure. This combination imparts distinct reactivity and properties compared to other similar compounds. The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical reactions .

Properties

IUPAC Name

ethyl 3-cyclopropyl-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-11-8(10)7(9)5-6-3-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEXXQDCFONWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624383
Record name Ethyl 3-cyclopropyl-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64025-67-8
Record name Ethyl 3-cyclopropyl-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate (19.6 g, 79.67 mmol) in CH3CN (20 mL) was slowly added, over 30 minutes, to a well-stirred suspension of NBS (N-bromosuccinimide) in CH3CN (210 mL) and water (55 mL). After the mixture was stirred for 1 h, the resulting red solution was poured into an ice-cold CH2Cl2-Hexane solution (1:1 500 mL). The resulting mixture was washed with saturated aqueous NaHSO3 and water. The colorless organic phase was carefully washed with saturated aqueous K2CO3 and water. The organic phase was dried over MgSO4, then evaporated to give 6.88 g (55%) of ethyl 3-cyclopropyl-2-oxopropanoate as a yellow oil. 1H NMR (CDCl3): δ 4.29 (2H, q, J=8 Hz), 2.71 (2H, d, J=9 Hz), 1.35 (3H, t, J=8 Hz), 1.05-0.98 (1H, m), 0.59-0.54 (2H, m), 0.17-0.14 (2H, m).
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 0° C. suspension of NBS (439 mmol, 79 g) in a mixture of acetonitrile (400 mL) and water (100 mL) is added a solution of 2-cyclopropylmethyl-[1,3]dithiane-2-carboxylic acid ethyl ester (73.2 mmol, 18.05 g) in acetonitrile (50 mL) over 15 minutes. The reaction is warmed and stirred at room temperature. After 45 minutes, 500 mL of 1:1 hexane/DCM is added. The layers are separated. The organic layer is washed with saturated Na2SO3 (2×225 mL) and brine (2×225 mL), dried with Na2SO4, filtered, and concentrated under reduced pressure to a residue. The residue is diluted in CCl4 and filtered. The filtrate is concentrated to give the title compound (7 g, 61%). LC-ES/MS: 157.0 (M+1).
Name
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
18.05 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
hexane DCM
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
61%

Synthesis routes and methods III

Procedure details

A solution of ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate (20.8 g, 0.084 mol) in acetone/water (97/3, v/v; 80 mL) was added drop wise over 30 minutes to a stirred suspension of N-bromosuccinimide in acetone/water (97/3, v/v, 1220 mL) at −5° C. The reaction mixture was stirred at the same temperature for 1 hour, while the progress of the reaction was monitored by thin layer chromatography, and then a mixture of methylene chloride/hexane (1/1, v/v, 500 mL) and aqueous sodium sulphite was added. The mixture was stirred until the colour faded from the organic layer. The phases were separated and the aqueous phase was extracted with methylene chloride/hexane (3×300 mL). The combined extracts were washed with aqueous sodium sulfite, water, aqueous sodium bicarbonate, brine and dried over magnesium sulfate. The solvent was removed under reduced pressure to afford ethyl 3-cyclopropyl-2-oxopropanoate (12.3 g, 93.4%), as a light yellow oil. 1H-NMR (400 MHz, CDCl3): δ=0.13-0.21 (m, 2H), 0.54-0.65 (m, 2H), 0.97-1.10 (m, 1H), 1.38 (t, J=8 Hz, 3H), 2.72 (d, J=8 Hz, 2H), 4.33 (q, J=8 Hz, 2H).
Quantity
20.8 g
Type
reactant
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Quantity
80 mL
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Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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1220 mL
Type
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methylene chloride hexane
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500 mL
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A fifth aspect of this invention is a process for the preparation of ethyl 3-cyclopropyl-2,2-difluoropropanoate, which process comprises: (a) reacting bromomethylcyclopropane with 2-carboethoxy-1,3-dithiane in the presence of strong base to give ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate; (b) reacting the ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate with N-bromosuccinimide to give ethyl 3-cyclopropyl-2-oxopropanoate; and (c) reacting the ethyl 3-cyclopropyl-2-oxopropanoate with a fluorinating agent.
[Compound]
Name
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